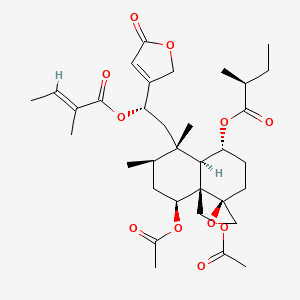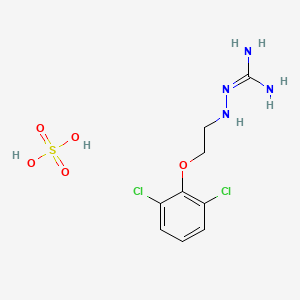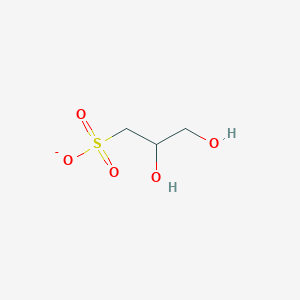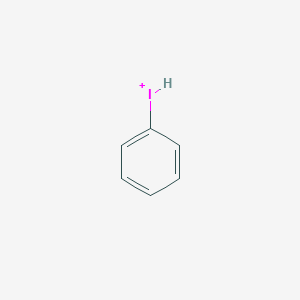![molecular formula C29H48N2 B1259547 (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene](/img/structure/B1259547.png)
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is a polycyclic alkaloid isolated from marine sponges, specifically from the species Xestospongia ingens . This compound belongs to the madangamine family, which is known for its complex polycyclic structures and significant cytotoxic activities against various cancer cell lines .
Méthodes De Préparation
The synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves several key steps:
Construction of the Central ABC-Ring: This is achieved through intramolecular allenylation.
Installation of the Skipped Diene: This step involves the use of hydroboration of allenes and Migita-Kosugi-Stille coupling.
Synthesis of Various D-Rings: This is done from a tetracyclic ABCE-common intermediate.
The unified total synthesis of madangamine alkaloids, including this compound, has been documented, highlighting the importance of stereoselective installation of the skipped diene and macrocyclic alkylation .
Analyse Des Réactions Chimiques
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are possible, particularly involving the nitrogen atoms in the structure.
Common reagents used in these reactions include hydroboration agents like 9-Borabicyclo[3.3.1]nonane and (Sia)2BH, as well as palladium catalysts for cycloisomerization . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Applications De Recherche Scientifique
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves its interaction with cellular targets to exert cytotoxic effects. The compound’s structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is part of the madangamine family, which includes other compounds such as Madangamine A, B, C, and E . These compounds share a common tricyclic ABC-core structure but differ in their D-ring structures . This compound is unique due to its specific D-ring configuration, which contributes to its distinct cytotoxic activity .
Similar compounds include:
Madangamine A: Known for its antiproliferative effects against human cancer cell lines.
Madangamine B: Shares a similar core structure but with different biological activities.
Madangamine C: Another member of the madangamine family with unique structural features.
Madangamine E: Similar to this compound but with a different D-ring configuration.
This compound stands out due to its unique D-ring structure and significant cytotoxic activity against specific cancer cell lines .
Propriétés
Formule moléculaire |
C29H48N2 |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene |
InChI |
InChI=1S/C29H48N2/c1-2-5-9-13-17-29-23-30(18-14-10-6-3-1)22-26-20-25-16-12-8-4-7-11-15-19-31(24-29)28(25)21-27(26)29/h4,8,16,26-28H,1-3,5-7,9-15,17-24H2/b8-4-,25-16-/t26-,27-,28+,29-/m1/s1 |
Clé InChI |
AXZOZMSDLYMXPA-RXYVIUDFSA-N |
SMILES isomérique |
C1CCCCC[C@]23CN(CCCCC1)C[C@@H]4[C@H]2C[C@H]5/C(=C\C/C=C\CCCCN5C3)/C4 |
SMILES canonique |
C1CCCCCC23CN(CCCCC1)CC4C2CC5C(=CCC=CCCCCN5C3)C4 |
Synonymes |
madangamine D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)


![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)




